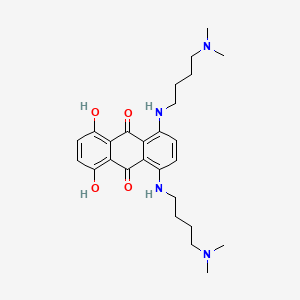
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione is a synthetic compound known for its applications in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its anthracenedione core structure, which is modified with dimethylamino groups, enhancing its chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione typically involves multiple steps. One common method starts with the preparation of 1,4-dihydroxyanthraquinone, which is then subjected to a series of reactions to introduce the dimethylamino groups. The key steps include:
Oxidation: The starting material, 1,4-dihydroxyanthraquinone, is oxidized using reagents such as sodium dichromate or potassium permanganate.
Amination: The oxidized product is then reacted with 4-(dimethylamino)butylamine under controlled conditions to introduce the dimethylamino groups.
Purification: The final product is purified using techniques like column chromatography to achieve the desired purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further modified for specific applications .
Aplicaciones Científicas De Investigación
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for developing anticancer drugs due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis, providing insights into cancer biology.
Industrial Applications: It is employed in the synthesis of dyes and pigments due to its stable chromophore structure.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription. This inhibition induces apoptosis in cancer cells, making it a potent anticancer agent. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthalimide Derivatives: These compounds share a similar core structure and are used in organic light-emitting diodes (OLEDs) and as anticancer agents.
Anthraquinone Derivatives: Compounds like mitoxantrone and doxorubicin, which are also topoisomerase II inhibitors.
Uniqueness
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione is unique due to its specific substitution pattern, which enhances its solubility and biological activity compared to other anthraquinone derivatives .
Propiedades
Número CAS |
70945-67-4 |
|---|---|
Fórmula molecular |
C26H36N4O4 |
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
1,4-bis[4-(dimethylamino)butylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H36N4O4/c1-29(2)15-7-5-13-27-17-9-10-18(28-14-6-8-16-30(3)4)22-21(17)25(33)23-19(31)11-12-20(32)24(23)26(22)34/h9-12,27-28,31-32H,5-8,13-16H2,1-4H3 |
Clave InChI |
LPSUCJBWBVUILJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCNC1=C2C(=C(C=C1)NCCCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


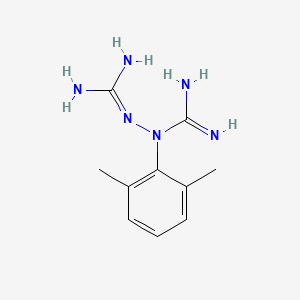
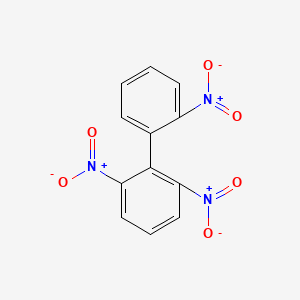
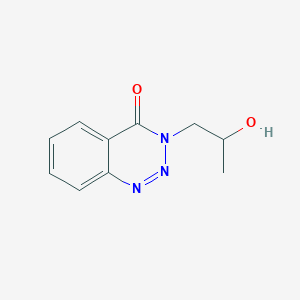

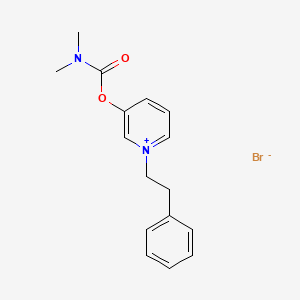

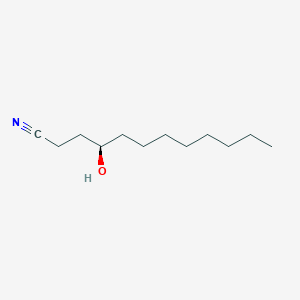
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)
![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)


![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)
